Isoamyl benzoate
Isoamyl benzoate
3-Methylbutyl benzoate, also known as benzoic acid isoamyl ester or fema 2058, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 3-Methylbutyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylbutyl benzoate is primarily located in the membrane (predicted from logP). 3-Methylbutyl benzoate is a sweet, balsamic, and green tasting compound that can be found in alcoholic beverages, cocoa and cocoa products, fruits, and papaya. This makes 3-methylbutyl benzoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
94-46-2
VCID:
VC21195065
InChI:
InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
SMILES:
CC(C)CCOC(=O)C1=CC=CC=C1
Molecular Formula:
C12H16O2
Molecular Weight:
192.25 g/mol
Isoamyl benzoate
CAS No.: 94-46-2
Cat. No.: VC21195065
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Methylbutyl benzoate, also known as benzoic acid isoamyl ester or fema 2058, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. 3-Methylbutyl benzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylbutyl benzoate is primarily located in the membrane (predicted from logP). 3-Methylbutyl benzoate is a sweet, balsamic, and green tasting compound that can be found in alcoholic beverages, cocoa and cocoa products, fruits, and papaya. This makes 3-methylbutyl benzoate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 94-46-2 |
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 3-methylbutyl benzoate |
| Standard InChI | InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | MLLAPOCBLWUFAP-UHFFFAOYSA-N |
| SMILES | CC(C)CCOC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CC(C)CCOC(=O)C1=CC=CC=C1 |
| Boiling Point | 261.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator